
3-Methoxy-androsta-3,5-diene-7,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-androsta-3,5-diene-7,17-dione is an androstanoid.
常见问题
Basic Research Questions
Q. How can 3-Methoxy-androsta-3,5-diene-7,17-dione be synthesized and structurally validated in a laboratory setting?
- Methodology : Synthesis typically involves modifying the parent compound (androsta-3,5-diene-7,17-dione) by introducing a methoxy group at position 3. For structural analogs like androsta-3,5-diene-7,17-dione, sodium borohydride reduction in methanol has been used to study regioselectivity in metabolite formation. Structural confirmation relies on ¹H-NMR and ¹³C-NMR to identify key signals (e.g., 3,5-diene system and ketone groups) and GC/MS for mass spectral matching with reference standards .
Q. What are the primary metabolic pathways of this compound in humans?
- Methodology : In vivo studies on analogs (e.g., androsta-3,5-diene-7,17-dione) show that 7β-hydroxylation is the dominant metabolic pathway due to enzymatic reduction at the less sterically hindered 7-keto position. Urinary metabolite detection involves hydrolysis of conjugates (e.g., sulfates) followed by GC/MS analysis. The 7β-hydroxy metabolite can be tracked for up to 48 hours post-administration .
Q. How is this compound regulated in anti-doping contexts, and what analytical methods are used for its detection?
- Methodology : Structural analogs (e.g., arimistane) are classified as S4.1 aromatase inhibitors under WADA’s Prohibited List. Detection employs GC/MS with retention time (RT) matching and Fourier transform infrared spectroscopy (FTIR) to confirm functional groups. Cross-validation with synthesized reference standards is critical to avoid false positives .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo metabolic data for this compound?
- Methodology : In vitro reduction experiments (e.g., using sodium borohydride) may yield non-physiological metabolites (e.g., 17-hydroxy derivatives), whereas in vivo models prioritize 7β-hydroxylation due to enzymatic specificity. To reconcile discrepancies, use isotope-labeled tracer studies and compare urinary metabolite profiles with synthesized standards. Enzymatic assays (e.g., human liver microsomes) can clarify reductase activity .
Q. What challenges arise in differentiating 3-Methoxy derivatives from other androstane analogs in complex biological matrices?
- Methodology : Structural similarity to prohibited steroids (e.g., arimistane) necessitates advanced chromatographic separation. Parallel GC-MS/FTIR systems improve specificity by correlating mass spectral data with IR absorption patterns (e.g., methoxy vs. ethoxy groups). For dietary supplements, LC-HRMS with isotopic fine structure analysis can distinguish subtle structural differences .
Q. How does the 3-methoxy group influence the compound’s stability and hydrolysis kinetics compared to non-substituted analogs?
- Methodology : Hydrolysis studies under varying pH and enzymatic conditions (e.g., sulfatase vs. glucuronidase) can assess stability. For example, analogs like 7-keto-DHEA sulfate show differential hydrolysis rates depending on substituents. Use ¹H-NMR kinetics to track methoxy group retention and HPLC-UV to quantify degradation products .
Q. What experimental designs are optimal for studying the estrogenic/anti-estrogenic activity of this compound?
- Methodology : In vitro assays (e.g., ERα/ERβ reporter gene systems) quantify receptor binding affinity. Compare results with known aromatase inhibitors (e.g., exemestane) to contextualize potency. In vivo, measure serum estradiol suppression in animal models and cross-validate with LC-MS/MS steroid panels .
属性
CAS 编号 |
7153-19-7 |
---|---|
分子式 |
C20H26O3 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione |
InChI |
InChI=1S/C20H26O3/c1-19-8-6-13(23-3)10-12(19)11-16(21)18-14-4-5-17(22)20(14,2)9-7-15(18)19/h10-11,14-15,18H,4-9H2,1-3H3/t14-,15-,18-,19-,20-/m0/s1 |
InChI 键 |
AUFJJDNCJZQOKS-ZESOOZHZSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(=C4)OC)C |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC(=C4)OC)C |
规范 SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(=C4)OC)C |
Key on ui other cas no. |
7153-19-7 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。